molecular formula C11H14ClNO B2826641 5-(Chloromethyl)-2-cyclopentyloxypyridine CAS No. 1250546-74-7

5-(Chloromethyl)-2-cyclopentyloxypyridine

Cat. No.: B2826641
CAS No.: 1250546-74-7
M. Wt: 211.69
InChI Key: DQHWEFSBJAZBLR-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-cyclopentyloxypyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a chloromethyl group and a cyclopentyloxy group attached to the pyridine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine typically involves the chloromethylation of 2-cyclopentyloxypyridine. This can be achieved through the reaction of 2-cyclopentyloxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to optimize production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-2-cyclopentyloxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are employed in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, and amines are formed.

    Oxidation Products: Oxidation can yield various pyridine derivatives with different functional groups.

    Coupling Products: Coupling reactions produce biaryl compounds or other complex structures.

Scientific Research Applications

5-(Chloromethyl)-2-cyclopentyloxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-cyclopentyloxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-(Chloromethyl)-2-cyclopentyloxypyridine is unique due to the presence of both the chloromethyl and cyclopentyloxy groups, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.

Properties

IUPAC Name

5-(chloromethyl)-2-cyclopentyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHWEFSBJAZBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250546-74-7
Record name 5-(chloromethyl)-2-(cyclopentyloxy)pyridine
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